Copper(II) Complex Reduction Mechanism: Picolinic vs. Nicotinic vs. Isonicotinic Acid at Physiological pH
At physiological pH (7.4), picolinic acid (PA) and isonicotinic acid (INA) direct the reduction of complexed Cu(II) via a single two-electron step [Cu(II)/Cu(0)], whereas nicotinic acid (NA) forces reduction through two distinct one-electron steps [Cu(II)/Cu(I) and Cu(I)/Cu(0)] [1]. This mechanistic divergence is directly attributable to the position of the carboxylate substituent and its ability to stabilize a Cu(I) intermediate, with PA and INA bypassing this intermediate entirely.
| Evidence Dimension | Electrochemical reduction pathway of Cu(II)-ligand complex |
|---|---|
| Target Compound Data | One two-electron step [Cu(II)/Cu(0)] |
| Comparator Or Baseline | Nicotinic acid: two one-electron steps [Cu(II)/Cu(I) and Cu(I)/Cu(0)]; Isonicotinic acid: one two-electron step [Cu(II)/Cu(0)] |
| Quantified Difference | Different reduction mechanism; PA and INA do not form detectable Cu(I) intermediate under these conditions. |
| Conditions | Britton-Robinson buffer, pH 7.4, mercury electrode, polarographic and voltammetric techniques |
Why This Matters
This distinct redox behavior dictates that picolinic acid will behave differently from nicotinic acid in biological or catalytic systems where copper redox cycling is relevant, making it the preferred ligand for applications requiring direct Cu(II)/Cu(0) reduction.
- [1] Biçer, E., & Tatlıdil, D. (2016). An electrochemical study on interaction of copper ions with three isomers, picolinic, nicotinic and isonicotinic acids at physiological pH. Russian Journal of Electrochemistry, 52(1), 17-26. View Source
